molecular formula C16H16N2O5 B12082569 Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

Cat. No.: B12082569
M. Wt: 316.31 g/mol
InChI Key: MAZIPIWGXDROTF-XFXZXTDPSA-N
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Description

Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is a complex organic compound that belongs to the class of acrylates This compound is characterized by the presence of a methoxy group attached to the acrylate moiety and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate typically involves the reaction of 6-methoxypyrimidine-4-ol with an appropriate acrylate precursor under specific conditions. One common method involves the use of a base such as triethylamine in a solvent like dioxane, followed by the addition of the acrylate precursor . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted acrylates .

Scientific Research Applications

Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. The methoxy and pyrimidine groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate
  • Methyl (E)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate
  • Methyl (Z)-3-methoxy-2-(2-((4-methoxypyrimidin-6-yl)oxy)phenyl)acrylate

Uniqueness

Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is unique due to its specific configuration and the presence of both methoxy and pyrimidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

methyl (Z)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate

InChI

InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3/b12-9-

InChI Key

MAZIPIWGXDROTF-XFXZXTDPSA-N

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC)\C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC

Origin of Product

United States

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